molecular formula C24H23F2O4P B13786330 (1S,2S,6R)-2-Diphenylphosphinyl-6-(4',5'-difluoro-2'-phenoxy)cyclohexanol

(1S,2S,6R)-2-Diphenylphosphinyl-6-(4',5'-difluoro-2'-phenoxy)cyclohexanol

Cat. No.: B13786330
M. Wt: 444.4 g/mol
InChI Key: ASQRBMNTQJSSAA-NHTMILBNSA-N
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Description

(1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol is a complex organic compound that features a cyclohexanol core substituted with diphenylphosphinyl and difluoro-phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the cyclohexanol core: This can be achieved through cyclization reactions or by modifying existing cyclohexanol derivatives.

    Introduction of the diphenylphosphinyl group: This step often involves the use of diphenylphosphine and an oxidizing agent to form the phosphinyl group.

    Attachment of the difluoro-phenoxy group: This can be done through nucleophilic substitution reactions using appropriate fluorinated phenol derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The phosphinyl group can be further oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to modify the cyclohexanol core or the phosphinyl group.

    Substitution: The difluoro-phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution could introduce new functional groups onto the cyclohexanol core.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol can be used as a building block for more complex molecules

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets could be explored for therapeutic purposes, such as enzyme inhibition or receptor modulation.

Industry

In material science, the compound’s unique properties could be utilized in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol exerts its effects would depend on its specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: It could interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,6R)-2-Diphenylphosphinyl-6-phenoxycyclohexanol: Lacks the difluoro groups, which might affect its reactivity and biological activity.

    (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’-fluoro-2’-phenoxy)cyclohexanol: Contains only one fluorine atom, potentially altering its chemical properties.

Uniqueness

The presence of both diphenylphosphinyl and difluoro-phenoxy groups in (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H23F2O4P

Molecular Weight

444.4 g/mol

IUPAC Name

2-[(1R,2S,3S)-3-diphenylphosphoryl-2-hydroxycyclohexyl]oxy-4,5-difluorophenol

InChI

InChI=1S/C24H23F2O4P/c25-18-14-20(27)22(15-19(18)26)30-21-12-7-13-23(24(21)28)31(29,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,14-15,21,23-24,27-28H,7,12-13H2/t21-,23+,24+/m1/s1

InChI Key

ASQRBMNTQJSSAA-NHTMILBNSA-N

Isomeric SMILES

C1C[C@H]([C@@H]([C@H](C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O)OC4=CC(=C(C=C4O)F)F

Canonical SMILES

C1CC(C(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O)OC4=CC(=C(C=C4O)F)F

Origin of Product

United States

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